molecular formula C27H28N2O5 B11955024 Benzyl N-[(benzyloxy)carbonyl]alanylphenylalaninate CAS No. 2543-29-5

Benzyl N-[(benzyloxy)carbonyl]alanylphenylalaninate

Cat. No.: B11955024
CAS No.: 2543-29-5
M. Wt: 460.5 g/mol
InChI Key: SDIOGIKUWJQQCP-UHFFFAOYSA-N
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Description

Benzyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoate is a complex organic compound with a unique structure that includes benzyl, benzyloxycarbonyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of amino acids with benzyloxycarbonyl groups, followed by coupling reactions to form the desired product. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylic position can yield benzaldehyde, while reduction of the carbonyl groups can produce benzyl alcohol derivatives .

Scientific Research Applications

Benzyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino acids during peptide synthesis, preventing unwanted side reactions. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoate is unique due to its specific combination of functional groups, which allows for versatile chemical reactivity and a wide range of applications in scientific research and industry.

Biological Activity

Benzyl N-[(benzyloxy)carbonyl]alanylphenylalaninate, also known as N-[(benzyloxy)carbonyl]-L-alanine, is a derivative of alanine that has garnered attention for its biological activity, particularly in pharmacological applications. This article synthesizes current research findings, case studies, and relevant data on the compound's biological properties and mechanisms of action.

PropertyValue
Molecular FormulaC₁₅H₁₅N₃O₄
Molecular Weight299.33 g/mol
Melting Point82-84 °C
Boiling Point422.1 °C
Density1.2 g/cm³
LogP1.71

This compound exhibits several biological activities, primarily through its interactions with various signaling pathways and cellular mechanisms:

  • Anti-infection Activity : The compound has shown potential as an anti-infective agent, particularly against bacterial infections. Its structural analogs have been investigated for their ability to inhibit the acetyltransferase Eis in Mycobacterium tuberculosis, which is crucial for antibiotic resistance mechanisms .
  • Cell Cycle Regulation : Research indicates that this compound may influence cell cycle progression and apoptosis pathways. It has been linked to modulation of key proteins involved in cell growth and survival, such as those in the MAPK/ERK pathway .
  • Neuronal Signaling : The compound also interacts with various receptors involved in neuronal signaling, potentially impacting neurotransmission and neuroprotection .

Case Studies

  • Inhibition of Mycobacterium tuberculosis : A study evaluated the efficacy of substituted benzyloxy-benzylamine derivatives, including this compound, against Mycobacterium tuberculosis. The results indicated that certain compounds within this class effectively inhibited Eis activity, thereby restoring the efficacy of kanamycin against resistant strains .
  • Ergogenic Effects : Another study highlighted the ergogenic potential of amino acid derivatives like this compound in enhancing physical performance by influencing anabolic hormone secretion and muscle recovery during exercise .

Research Findings

Research has consistently shown that this compound possesses a range of biological activities:

  • Antimicrobial Properties : The compound has demonstrated significant antimicrobial effects, making it a candidate for further development as an antibiotic or adjunct therapy in treating infections caused by resistant bacteria .
  • Cellular Toxicity : While effective against certain pathogens, some derivatives have shown toxicity to mycobacterial cells but not to mammalian cells, indicating a selective toxicity profile that merits further investigation .

Properties

CAS No.

2543-29-5

Molecular Formula

C27H28N2O5

Molecular Weight

460.5 g/mol

IUPAC Name

benzyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate

InChI

InChI=1S/C27H28N2O5/c1-20(28-27(32)34-19-23-15-9-4-10-16-23)25(30)29-24(17-21-11-5-2-6-12-21)26(31)33-18-22-13-7-3-8-14-22/h2-16,20,24H,17-19H2,1H3,(H,28,32)(H,29,30)

InChI Key

SDIOGIKUWJQQCP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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